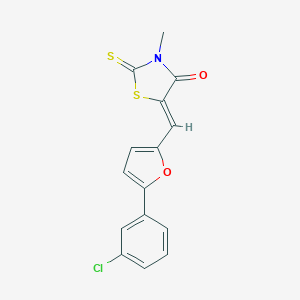![molecular formula C21H25N3O2 B240368 N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B240368.png)
N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide, commonly known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a protein kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential applications in cancer treatment and other diseases.
作用機序
CX-4945 targets protein kinase CK2, which is overexpressed in various cancers and plays a crucial role in cancer cell survival and proliferation. CX-4945 inhibits CK2 by binding to its ATP-binding site, preventing the phosphorylation of downstream targets. This leads to the inhibition of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
CX-4945 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CX-4945 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, CX-4945 has been shown to have anti-inflammatory effects and to inhibit viral replication.
実験室実験の利点と制限
CX-4945 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has a high affinity for CK2, making it a potent inhibitor. CX-4945 has also been shown to have low toxicity and good bioavailability. However, CX-4945 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. CX-4945 also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of CX-4945. One direction is to study its potential applications in combination with other cancer therapies, such as immunotherapy. Another direction is to study its potential applications in other diseases, such as neurodegenerative diseases and viral infections. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of CX-4945, as well as its potential side effects and toxicity.
合成法
CX-4945 is synthesized through a multi-step process that involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with 4-aminobenzoic acid to form N-(4-carboxyphenyl)-2-methylbenzamide. This intermediate is then reacted with cyclohexyl isocyanide and trifluoroacetic acid to form N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide.
科学的研究の応用
CX-4945 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. CX-4945 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, CX-4945 has been studied for its potential applications in other diseases, including neurodegenerative diseases and viral infections.
特性
製品名 |
N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylbenzamide |
|---|---|
分子式 |
C21H25N3O2 |
分子量 |
351.4 g/mol |
IUPAC名 |
N-[4-(cyclohexylcarbamoylamino)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H25N3O2/c1-15-7-5-6-10-19(15)20(25)22-17-11-13-18(14-12-17)24-21(26)23-16-8-3-2-4-9-16/h5-7,10-14,16H,2-4,8-9H2,1H3,(H,22,25)(H2,23,24,26) |
InChIキー |
NAYYVQUODFQPKV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)NC3CCCCC3 |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-[({[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B240297.png)

![3-(2-Anilino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240314.png)
![3-(2-Amino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240316.png)


![N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B240330.png)



![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide](/img/structure/B240349.png)